4-Chloro-2-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZNIUZKMPEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852664-20-1 | |
| Record name | 4-chloro-2-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 2 Fluorobenzenesulfonamide and Its Analogues
Electrochemical Oxidative Coupling Methods
A promising and green alternative for sulfonamide synthesis is the electrochemical oxidative coupling of thiols and amines. chemistryviews.orgnih.govresearchgate.net This method is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly, sometimes in as little as five minutes. nih.govresearchgate.net The process involves the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfonamide. acs.orgtue.nl A key advantage of this method is the formation of hydrogen as a benign byproduct at the cathode. nih.govresearchgate.net This technique has a broad substrate scope and is tolerant of various functional groups. chemistryviews.org
Reductive Cross-Coupling of Nitroarenes with Sulfonating Agents
The reductive cross-coupling of nitroarenes with sulfonating agents, such as aryl sulfinates, presents another modern route to sulfonamides. nih.govrsc.org This approach is particularly valuable as it utilizes readily available and stable starting materials. nih.govacs.org The reaction can be promoted by various reducing conditions, including sodium bisulfite, sometimes in the presence of tin(II) chloride, to facilitate the coupling. nih.govacs.org Mechanistically, the reaction is thought to proceed through the reduction of the nitroarene to a nitroso intermediate, which is then intercepted by the sulfinate. nih.govacs.org Nickel catalysis has also been successfully employed for the reductive cross-coupling of N-sulfonyl benzotriazoles with nitro compounds to furnish sulfonamides. acs.orgnih.gov
Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the formation of C-S and S-N bonds, enabling novel strategies for sulfonamide synthesis. frontiersrj.comthieme.de
Copper-catalyzed: Copper-based catalysts have been utilized in several innovative sulfonamide syntheses. One notable method involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, followed by a one-pot amination to yield the sulfonamide. acs.orgprinceton.edu This strategy is advantageous as it starts from readily available carboxylic acids and amines. acs.orgprinceton.edu
Nickel-catalyzed: Nickel catalysis has been effectively used in the reductive cross-coupling of N-sulfonyl benzotriazoles with a variety of nitro compounds, including nitroarenes and nitroalkanes, to produce the corresponding sulfonamides. acs.orgnih.gov
Palladium-catalyzed: While not as commonly highlighted for this specific transformation in the provided context, palladium catalysis is a well-established tool in cross-coupling reactions and represents a potential avenue for developing new sulfonamide syntheses.
Indium-catalyzed: An indium-catalyzed method offers a mild and efficient route for the sulfonylation of amines with sulfonyl chlorides. thieme-connect.comorganic-chemistry.org This approach is notable for proceeding without the need for a strong base and is effective for a wide range of substrates, including less nucleophilic and sterically hindered anilines. thieme-connect.comorganic-chemistry.org The indium catalyst can also be recycled, adding to the method's practicality. organic-chemistry.org
One-Pot Procedures and In Situ Sulfonyl Chloride Formation
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of 4-chloro-2-fluorobenzenesulfonamide, such procedures often involve the in situ formation of the corresponding sulfonyl chloride, which is then immediately reacted with an amine without isolation.
A common approach involves the oxidative chlorination of a suitable sulfur-containing precursor, such as a thiol, which is then converted to the sulfonamide in a single reaction vessel. For instance, various thiols can be oxidized to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, and the resulting intermediate is trapped with an amine to yield the desired sulfonamide. nih.gov While direct examples for 4-chloro-2-fluorothiophenol are not prevalent in readily available literature, this methodology is broadly applicable.
Another powerful one-pot strategy is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This method allows for the synthesis of arylsulfonyl chlorides from readily available starting materials under mild conditions, which can then be directly converted to sulfonamides. nih.gov This approach is particularly valuable as it avoids the harsh conditions associated with traditional chlorosulfonylation methods. nih.gov
Furthermore, recent advances have demonstrated the decarboxylative halosulfonylation of (hetero)aryl carboxylic acids. acs.org This method, which can be performed as a one-pot sulfonamide formation, utilizes photoredox catalysis to convert carboxylic acids into the corresponding sulfonyl chlorides, which are then aminated. acs.org This strategy offers a novel entry point to arylsulfonamides from a different class of starting materials.
| Precursor Type | Key Reagents | Reaction Type | Product | Ref. |
| Thiol | N-Chlorosuccinimide, Amine | Oxidative Chlorination / Amination | Sulfonamide | nih.gov |
| Arylboronic Acid | SO₂Cl₂, Amine, Pd catalyst | Chlorosulfonylation / Amination | Arylsulfonamide | nih.gov |
| Aryl Carboxylic Acid | [Cu(MeCN)₄]BF₄, DCDMH, NFTPT, SO₂, Amine, Light | Decarboxylative Chlorosulfonylation / Amination | (Hetero)arylsulfonamide | acs.org |
Sulfur Dioxide Insertion Strategies
The insertion of sulfur dioxide (SO₂) into carbon-metal or carbon-halogen bonds represents a powerful and increasingly popular method for the synthesis of sulfonyl-containing compounds, including sulfonamides. These methods often utilize SO₂ surrogates, such as DABCO·(SO₂)₂ (DABSO) or alkali metal metabisulfites, which are easier to handle than gaseous SO₂. rsc.orgresearchgate.net
Palladium-catalyzed reactions are at the forefront of this field. For example, the direct sulfonylation of C-H bonds with the insertion of sulfur dioxide has been reported, combining radical chemistry with palladium-catalyzed C-H activation. rsc.org This allows for the formation of sulfonylated products under mild conditions. Another approach involves the palladium-catalyzed three-component coupling of aryl halides, a sulfur dioxide source, and an amine.
Copper-catalyzed methodologies have also been developed. A notable example is the three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) under copper catalysis to produce a range of sulfonamides. rsc.org This reaction proceeds through an arylsulfinate intermediate. Furthermore, a copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates with DABSO and N-chloroamines provides an efficient route to sulfonamides under mild conditions. organic-chemistry.org
| Catalyst System | Starting Materials | SO₂ Source | Key Features | Ref. |
| Palladium | Aryl Halide, Amine | DABSO | Direct aminosulfonylation | rsc.org |
| Copper | Arylboronic Acid, Nitroarene | Potassium Metabisulfite | Tolerates various functional groups | rsc.org |
| Copper | Aryldiazonium Salt, N-Chloroamine | DABSO | Radical process merged with transition-metal catalysis | organic-chemistry.org |
| Palladium | Arylboronic Acid, Sulfuric Chloride, Amine | Sulfuric Chloride | Three-component Suzuki-Miyaura coupling | rsc.org |
Synthesis of Derivatized 4-Chloro-2-fluorobenzenesulfonamides
The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Key strategies include modifications at the sulfonamide nitrogen, alterations to the halogenated aromatic ring, and the formation of cyclic analogues.
N-Alkylation and N-Arylation Strategies
N-alkylation of sulfonamides is typically achieved by reaction with an alkyl halide in the presence of a base. dnu.dp.ua More advanced methods, such as a visible light-induced metallaphotoredox platform, allow for the N-alkylation with a broad range of alkyl bromides at room temperature, overcoming the limitations of traditional Sₙ2 or Sₙ1 reactions. nih.gov
N-arylation of sulfonamides can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed method, is a powerful tool for forming C-N bonds between aryl halides and amines, including sulfonamides. organic-chemistry.orgsyr.edu This reaction is known for its broad substrate scope and functional group tolerance. The Ullmann condensation, a copper-catalyzed reaction, provides an alternative, often more cost-effective, method for N-arylation, particularly with aryl iodides. wikipedia.orgorganic-chemistry.org Modern protocols for Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions than the harsh temperatures traditionally required. wikipedia.orgmdpi.com
| Reaction Type | Catalyst/Reagents | Substrates | General Conditions | Ref. |
| N-Alkylation | Base, Alkyl Halide | Sulfonamide, Alkyl Halide | Basic conditions | dnu.dp.ua |
| N-Alkylation | Cu(II) salt, Photocatalyst, Light | Sulfonamide, Alkyl Bromide | Metallaphotoredox, Room temperature | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Palladium catalyst, Ligand, Base | Sulfonamide, Aryl Halide | Anhydrous solvent, Inert atmosphere | organic-chemistry.org |
| N-Arylation (Ullmann) | Copper catalyst, Ligand, Base | Sulfonamide, Aryl Iodide/Bromide | Elevated temperatures, Polar solvents | wikipedia.orgnih.gov |
Modifications of the Halogenated Aromatic Ring
Modification of the chloro and fluoro substituents on the aromatic ring of this compound can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron compound, is a versatile method for forming new carbon-carbon bonds. researchgate.netfishersci.co.uk For a molecule like this compound, the chlorine atom could potentially be replaced with an aryl or alkyl group under the appropriate conditions, although the reactivity of aryl chlorides can be lower than that of bromides or iodides. d-nb.info
Nucleophilic aromatic substitution (SₙAr) offers another route for modification, particularly for the fluorine atom, which is generally a better leaving group than chlorine in SₙAr reactions. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The presence of the electron-withdrawing sulfonyl group activates the ring towards nucleophilic attack. wikipedia.org This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to displace the fluorine atom. The regioselectivity of such reactions is dictated by the electronic properties of the aromatic ring. masterorganicchemistry.com
| Reaction Type | Key Reagents | Potential Modification Site | Key Features | Ref. |
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid/ester, Base | Chlorine or Fluorine atom | Forms C-C bonds, broad functional group tolerance | researchgate.netresearchgate.net |
| Nucleophilic Aromatic Substitution (SₙAr) | Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻), Base | Fluorine atom | Activated by the sulfonyl group, regioselective | wikipedia.orgmasterorganicchemistry.com |
Formation of Cyclic Sulfonamide Analogues (Sultams)
Sultams are cyclic sulfonamides that are present in numerous biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. mdpi.com The synthesis of benzofused sultams from precursors related to this compound can be achieved through several intramolecular cyclization strategies.
One prominent method is intramolecular C-H amination. This can be achieved under metal-free conditions using reagents like PhI(OAc)₂-I₂ to promote the cyclization of o-arylbenzenesulfonamides. nih.govrsc.org Transition metal catalysis, for instance with rhodium or cobalt, can also facilitate intramolecular C-H amination to form sultams. mdpi.comclockss.org
Ring-closing metathesis (RCM) is another powerful technique for the synthesis of sultams, particularly for five- to seven-membered rings. organic-chemistry.org This reaction involves the intramolecular metathesis of a diene-containing sulfonamide precursor, typically catalyzed by a ruthenium-based catalyst. For example, an N-allyl-substituted sulfonamide with another double bond in a suitable position could undergo RCM to form a sultam.
Furthermore, palladium-catalyzed intramolecular Heck cyclization of appropriate precursors offers a regioselective route to highly functionalized benzosultams. researchgate.net
| Cyclization Strategy | Key Reagents/Catalyst | Precursor Type | Product | Ref. |
| Intramolecular C-H Amination | PhI(OAc)₂-I₂ (metal-free) or Rh/Co catalyst | o-Arylbenzenesulfonamide | Benzosultam | nih.govmdpi.comrsc.org |
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalyst (Ru-based) | Diene-containing sulfonamide | Unsaturated Sultam | organic-chemistry.org |
| Intramolecular Heck Cyclization | Pd catalyst | Unsaturated aryl halide sulfonamide | Benzosultam | researchgate.net |
Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluorobenzenesulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the connectivity and chemical environment of atoms. For fluorinated compounds like 4-Chloro-2-fluorobenzenesulfonamide, multinuclear NMR experiments (¹H, ¹³C, ¹⁹F) are particularly informative.
Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the sulfonamide (–SO₂NH₂) group. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring.
The substitution pattern dictates the chemical shifts and splitting patterns of these aromatic protons. sigmaaldrich.com The fluorine atom at position 2 and the chlorine atom at position 4 exert significant electronic effects, influencing the shielding of adjacent protons. sigmaaldrich.com The proton ortho to the fluorine (H-3) will experience coupling to the fluorine atom (³JHF) in addition to coupling to the meta proton (H-5). The proton at the 6-position (H-6) is ortho to the electron-withdrawing sulfonamide group and will be coupled to the adjacent H-5. The H-5 proton will be coupled to both H-3 and H-6.
The expected signals would be complex multiplets, likely a doublet of doublets for H-3 and H-5, and a doublet for H-6, appearing in the typical aromatic region of approximately 7.0–8.5 ppm. researchgate.netresearchgate.net In one derivative, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-chloro-2-fluorobenzenesulfonamide, the aromatic protons of the this compound moiety appear in the range of 7.44-7.96 ppm. nih.gov The sulfonamide (–NH₂) protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. rsc.org Its chemical shift can vary depending on the solvent and concentration. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -SO₂NH₂ | Variable (Broad) | s (broad) | N/A |
| Ar-H3 | ~7.3 - 7.5 | t or dd | ³J(H,H), ³J(H,F) |
| Ar-H5 | ~7.6 - 7.8 | dd | ³J(H,H), ⁴J(H,H) |
| Ar-H6 | ~7.9 - 8.1 | dd | ³J(H,H), ⁴J(H,F) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents (–F, –Cl, –SO₂NH₂).
The carbon atom bonded to fluorine (C-2) will exhibit a large one-bond coupling (¹JCF), appearing as a doublet. The carbons adjacent to the fluorinated carbon (C-1 and C-3) will show smaller two-bond couplings (²JCF). The carbon atom attached to the sulfonamide group (C-1) and the carbon bonded to chlorine (C-4) are expected to be significantly deshielded. The chemical shifts for substituted benzenesulfonamides generally appear between 120 and 150 ppm. tandfonline.comresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 | ~135-140 | d |
| C-2 | ~155-160 | d |
| C-3 | ~118-122 | d |
| C-4 | ~138-142 | s |
| C-5 | ~128-132 | s |
| C-6 | ~130-134 | d |
Fluorine-19 (¹⁹F) NMR Spectroscopic Applications
¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org This large dispersion helps in resolving signals even in complex molecules. icpms.cz For this compound, a single signal is expected in the ¹⁹F NMR spectrum.
The chemical shift of the fluorine atom is sensitive to its electronic environment. For aromatic fluorides, the shifts typically range from -100 to -200 ppm. icpms.czresearchgate.net The presence of the ortho-sulfonamide and meta-chloro substituents will influence the exact chemical shift. Computational methods can be used to predict ¹⁹F chemical shifts with reasonable accuracy, often with a mean absolute deviation of less than 2.1 ppm. nih.govacs.org The ¹⁹F signal will be split into a multiplet due to coupling with neighboring aromatic protons, primarily H-3 (³JFH) and H-6 (⁴JFH). wikipedia.org
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
While 1D NMR provides fundamental data, 2D NMR techniques are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially for substituted aromatic systems. iranchembook.irweebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their adjacent relationship on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-3, H-5, and H-6 in the ¹H spectrum to the signals of C-3, C-5, and C-6 in the ¹³C spectrum, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. For instance, correlations from H-6 to C-1, C-2, and C-4 would help confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. It can provide information about the conformation and stereochemistry of the molecule.
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound provides a unique fingerprint based on its molecular vibrations. Specific absorption bands confirm the presence of the key functional groups. azooptics.com
Sulfonamide Group (–SO₂NH₂): This group gives rise to several characteristic bands. The N–H stretching vibrations typically appear as two bands (for the symmetric and asymmetric modes) in the region of 3200–3400 cm⁻¹. rsc.orgresearchgate.net The strong asymmetric and symmetric stretching vibrations of the S=O bonds are found in the ranges of 1310–1380 cm⁻¹ and 1140–1180 cm⁻¹, respectively. researchgate.netmdpi.com The S–N stretching vibration is observed around 900-950 cm⁻¹. researchgate.net
Aromatic Ring: C–H stretching vibrations for the aromatic protons are typically found just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the ring usually appear in the 1400–1600 cm⁻¹ region. vscht.cz
Halogen Substituents: The C–F stretching vibration gives a strong absorption band typically in the 1200-1300 cm⁻¹ range. The C–Cl stretching vibration is found at lower wavenumbers, generally between 550 and 850 cm⁻¹. spectroscopyonline.com
Changes in the intensity and position of these peaks upon inclusion in complexes or derivatization can provide evidence of intermolecular interactions. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -NH₂ | ~3400 - 3200 |
| Aromatic C-H Stretch | Ar-H | ~3100 - 3000 |
| S=O Asymmetric Stretch | -SO₂- | ~1380 - 1310 |
| Aromatic C=C Stretch | Aromatic Ring | ~1600 - 1400 |
| C-F Stretch | Ar-F | ~1300 - 1200 |
| S=O Symmetric Stretch | -SO₂- | ~1180 - 1140 |
| S-N Stretch | -SO₂N- | ~950 - 900 |
| C-Cl Stretch | Ar-Cl | ~850 - 550 |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational properties of molecules, providing detailed insights into their structural framework. For benzenesulfonamide (B165840) derivatives, Raman spectra reveal characteristic frequencies associated with the functional groups, including the sulfamoyl moiety (-SO₂NH₂) and the substituted benzene ring. Analysis of related para-halogen benzenesulfonamides (4-X-C₆H₄SO₂NH₂, where X = F, Cl, Br) offers a basis for understanding the vibrational modes of this compound. researchgate.net
The vibrational frequencies for the sulfamoyl group are particularly important for identification. Theoretical and experimental studies on similar compounds have identified the symmetric and antisymmetric stretching modes of the NH₂ group. researchgate.net For instance, in related halogenated benzenesulfonamides, the symmetric NH₂ stretching modes have been recorded in both FT-IR and FT-Raman spectra. researchgate.net The SO₂ stretching vibrations also produce strong and characteristic Raman bands.
Key vibrational modes for halogenated benzenesulfonamides include C-H, C-C, C-S, C-Cl, and C-F stretching and bending vibrations. The substitution pattern on the benzene ring significantly influences the position of these bands. Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign these vibrational frequencies, showing good agreement with experimental data. researchgate.net Shifts in Raman peak positions and changes in intensity can indicate subtle structural modifications induced by different substituents on the benzene ring. mdpi.com
Table 1: Noteworthy Vibrational Frequencies for Halogenated Benzenesulfonamides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| NH₂ Symmetric Stretching | ~3260 | researchgate.net |
| NH₂ Antisymmetric Stretching | ~3350 | researchgate.net |
| SO₂ Symmetric Stretching | ~1160 | |
| SO₂ Antisymmetric Stretching | ~1340 | |
| C-F Stretching | ~1250 | |
| C-Cl Stretching | ~750 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. scienceready.com.au In electron impact (EI) ionization, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the parent compound. For this compound (C₆H₅ClFNO₂S), the expected molecular weight is approximately 209.6 g/mol .
The fragmentation of benzenesulfonamide derivatives typically involves cleavage at the C-S and S-N bonds. researchgate.net The presence of chlorine and fluorine atoms on the benzene ring introduces specific isotopic patterns and influences the fragmentation pathways. A common fragmentation pathway for aromatic sulfonamides involves the loss of the sulfamoyl radical (·SO₂NH₂) or related neutral species. researchgate.netlibretexts.org
The fragmentation pattern for this compound would be expected to show key fragments corresponding to the loss of the sulfonamide group, as well as cleavage of the halogen atoms. The stability of the aromatic ring means that the chlorofluorophenyl cation is a likely observed fragment. libretexts.org Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. scienceready.com.au
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Structure | Description of Loss from Molecular Ion | Predicted m/z |
| [C₆H₅ClFNO₂S]⁺ | Molecular Ion (M⁺) | ~209/211 |
| [C₆H₃ClF]⁺ | Loss of ·SO₂NH₂ | 129/131 |
| [C₆H₄FNO₂S]⁺ | Loss of ·Cl | 174 |
| [C₆H₄ClNO₂S]⁺ | Loss of ·F | 190/192 |
| [SO₂NH₂]⁺ | Sulfamoyl cation | 80 |
Note: The presence of the Chlorine-37 isotope results in a characteristic M+2 peak for chlorine-containing fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ufg.br The resulting spectrum provides information about the electronic structure of the compound. The absorption maxima (λmax) are characteristic of the chromophores within the molecule.
For aromatic compounds like this compound, the primary electronic transitions are typically π→π* transitions associated with the benzene ring. redalyc.org The substitution of the ring with electron-withdrawing groups, such as chloro, fluoro, and sulfonamido groups, influences the energy of these transitions, often causing a shift in the absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.za
Studies on structurally similar compounds, such as other substituted benzenes and sulfonamides, show characteristic absorption bands in the UV region. up.ac.zaresearchgate.net For this compound, the presence of two different halogen substituents (ortho-fluoro and para-chloro) relative to the sulfonamide group will affect the electronic transitions. up.ac.za The UV-Vis spectrum is expected to show a primary absorption band and a secondary band, which arise from electronic transitions within the substituted aromatic system. up.ac.za Time-Dependent Density Functional Theory (TD-DFT) calculations are often used to predict and interpret the electronic transitions observed in the experimental UV-Vis spectra. redalyc.orgresearchgate.net
Table 3: Typical UV-Vis Absorption Data for Substituted Benzenesulfonamides
| Type of Electronic Transition | Expected λmax Range (nm) | Reference(s) |
| π→π* (Primary Band) | ~220 - 260 | up.ac.za |
| π→π* (Secondary Band) | ~270 - 325 | redalyc.orgup.ac.zaresearchgate.net |
Crystallographic Analysis and Solid State Structure of 4 Chloro 2 Fluorobenzenesulfonamide Analogues
Single Crystal X-ray Diffraction Studies
Determination of Molecular Conformation and Torsion Angles
The conformation of benzenesulfonamide (B165840) derivatives is largely defined by the torsion angles around the S-N and S-C bonds. Quantum chemical calculations on benzenesulfonamide predict two stable conformers: one where the N-H₂ group eclipses the S=O₂ group and another where it is staggered. acs.org Experimental studies on various substituted benzenesulfonamides reveal that the nature and position of substituents on the phenyl rings significantly influence these torsion angles. researchgate.net
For instance, in the crystal structure of N-(4-aryl)-benzenesulfonamides, the orientation of the two aromatic rings and the central sulfonamide chain is described by specific torsion angles. researchgate.net The molecule can be twisted at the S-N bond, with reported C—S—N—C torsion angles such as -67.49 (16)° in one dichlorinated derivative. researchgate.net Theoretical studies on halogen-substituted benzenesulfonamides have shown that the stability of different conformers can vary depending on the medium (solvent or vacuum). researchgate.net The dihedral angle between the sulfonyl benzene (B151609) ring and the rest of the molecule is a key conformational parameter. In one case, the sulfonyl benzene ring was found to be tilted by 77.1 (1)° relative to the —SO₂—NH—C—O segment. researchgate.net
Table 1: Selected Torsion Angles in Benzenesulfonamide Analogues
| Compound Type | Torsion Angle | Value (°) | Reference |
|---|---|---|---|
| Dichlorinated benzenesulfonamide | C—S—N—C | -67.49 (16) | researchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds)
The crystal packing of sulfonamides is heavily influenced by a network of intermolecular interactions. Strong N—H⋯O hydrogen bonds are a recurring and dominant feature in the crystal structures of primary and secondary sulfonamides. researchgate.netcsic.es These interactions often lead to the formation of specific supramolecular motifs. For example, molecules can be linked by pairs of N—H⋯O(S) hydrogen bonds to form inversion dimers, which create a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net Alternatively, these N-H···O bonds can connect molecules into chains with a C(4) graph set notation. researchgate.net
Besides the strong N-H···O bonds, weaker interactions such as C—H⋯O, C—H⋯π, and π–π stacking interactions play a crucial role in stabilizing the three-dimensional crystal structure. researchgate.netiucr.orgiucr.org C—H⋯O interactions can link dimers into larger chains or layers. researchgate.netresearchgate.net In some structures, C—H⋯π interactions are observed, where a hydrogen atom interacts with the electron cloud of an aromatic ring. iucr.orgnih.gov
Packing Arrangements and Crystal Lattice Parameters
The combination of various intermolecular interactions dictates the final packing arrangement of the molecules in the crystal lattice. Many benzenesulfonamide analogues crystallize in monoclinic or triclinic crystal systems. researchgate.netresearchgate.net For example, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide and 4-fluoro-N-(4-nitrophenyl)-benzenesulfonamide both crystallize in the monoclinic system, but with different space groups (P2₁/n and C2/c, respectively), highlighting how a single atom change can alter the entire packing motif. researchgate.net
In some cases, molecules form layers parallel to a crystallographic plane, which are then interconnected by weaker forces. researchgate.netiucr.org The specific dimensions of the unit cell (a, b, c) and the angles between the axes (α, β, γ) are determined precisely through SC-XRD. For instance, lasamide, a dichlorinated salicylanilide (B1680751) derivative with a sulfonamide-like structure, crystallizes in the triclinic space group P-1 with two molecules in the unit cell. researchgate.net
Table 2: Example Crystal Lattice Parameters for Benzenesulfonamide Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Lasamide | Triclinic | P-1 | 7.5984 | 8.3158 | 8.6892 | 81.212 | 73.799 | 67.599 | researchgate.net |
| 4-Bromo-N-(4-nitrophenyl)-benzenesulfonamide | Monoclinic | P2₁/n | - | - | - | - | - | - | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgmdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, representing the strongest interactions, while blue regions show longer contacts and white areas represent contacts around the van der Waals separation. nih.govmdpi.com
This analysis provides quantitative information through 2D fingerprint plots, which summarize the contribution of different types of atomic contacts to the total surface area. scielo.br For sulfonamide derivatives, Hirshfeld analysis consistently shows that O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C contacts are the most significant contributors to crystal packing. iucr.orgnih.goviucr.org
For example, in the crystal structure of one sulfonamide derivative, the Hirshfeld surface analysis quantified the contributions as follows: O⋯H/H⋯O (40.1%), H⋯H (27.5%), and C⋯H/H⋯C (12.4%). iucr.org In another, the contributions were H⋯H (30.2%), N⋯H/H⋯N (22.3%), C⋯H/H⋯C (17.9%), and O⋯H/H⋯O (15.4%). iucr.org These percentages provide a clear picture of the relative importance of different non-covalent interactions in stabilizing the crystal structure. mdpi.com The shape index map, another feature of Hirshfeld analysis, can be used to identify π-π stacking interactions, which appear as characteristic triangular patterns. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Sulfonamide Analogues
| Interaction Type | Contribution in Compound A (%) | Contribution in Compound B (%) | Contribution in Compound C (%) | Reference |
|---|---|---|---|---|
| O⋯H/H⋯O | 40.1 | 15.4 | 28.6 | iucr.orgnih.goviucr.org |
| H⋯H | 27.5 | 30.2 | 28.5 | iucr.orgnih.goviucr.org |
| C⋯H/H⋯C | 12.4 | 17.9 | 29.2 | iucr.orgnih.goviucr.org |
| N⋯H/H⋯N | 1.2 | 22.3 | - | iucr.orgiucr.org |
Structure Activity Relationship Sar Studies of 4 Chloro 2 Fluorobenzenesulfonamide Derivatives
Impact of Halogen Substitution (Chlorine and Fluorine) on Biological Activity Modulation
The presence and position of halogen atoms on the benzenesulfonamide (B165840) ring are pivotal in modulating the biological activity of its derivatives. Electron-withdrawing groups such as chlorine and fluorine have been shown to significantly enhance the biological potency of these compounds.
The specific placement of halogen substituents on the aromatic ring is a critical determinant of a compound's efficacy. Research has demonstrated that the position of chlorine atoms can directly affect enzyme inhibition efficiency. SAR analyses of various benzenesulfonamide derivatives reveal that the location of substituents is crucial for optimal binding to target molecules. nih.gov For instance, in a series of anthrax lethal factor inhibitors, a trifluoromethyl group (an electron-withdrawing group like halogens) in the meta position resulted in a tenfold increase in potency compared to the same group in the ortho position. nih.gov Similarly, disubstitution at the meta and para positions with a chlorine atom at the meta position led to improved activity in certain series of compounds. nih.gov
In studies on carbonic anhydrase inhibitors, 4-halogenated benzofused sultams demonstrated the most effective inhibition against the hCA II isoform, being approximately an order of magnitude more potent than other analogues. tandfonline.com However, it is noteworthy that in some studies, a clear SAR did not emerge from different substitution patterns, suggesting that the relationship can be complex and target-dependent. tandfonline.com
| Compound Series | Substituent Position | Observation on Potency | Reference |
| Benzothiazole-thiophene derivatives | meta-CF₃ vs. ortho-CF₃ | meta substitution was 10x more potent. | nih.gov |
| Benzothiazole-thiophene derivatives | meta/para-disubstitution (with meta-Cl) | Showed improved inhibitory properties. | nih.gov |
| Benzofused sultams (hCA inhibitors) | 4-halogenated | Exhibited the best inhibition against hCA II. | tandfonline.com |
The intrinsic properties of halogens, such as their electronegativity and atomic size, play a significant role in their biological interactions. Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the pKa of the sulfonamide moiety, which can influence binding to target enzymes. tandfonline.com The introduction of a fluorine atom into the phenyl group has been correlated with increased antimicrobial activity.
Theoretical studies on benzenesulfonamides have examined how halogen substitution affects the molecule's conformational stability and vibrational energy flow. researchgate.net These studies indicate that the stability of different conformers can vary depending on the medium (e.g., solvent or vacuum), which in turn can affect how the molecule interacts with its biological target. researchgate.net The electron-withdrawing nature of both chlorine and fluorine enhances the electrophilicity of the aromatic ring, which can be crucial for certain binding interactions.
Role of the Sulfonamide Moiety in Ligand-Target Binding
The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds, acting as a critical pharmacophore. ekb.egacs.org It is involved in key binding interactions, primarily through its ability to form hydrogen bonds. vu.nlresearchgate.net The sulfonamide nitrogen can act as a hydrogen bond donor, while the two sulfonyl oxygens serve as hydrogen bond acceptors. acs.orgresearchgate.net
Extensive studies have established that the sulfonamide moiety can chelate metal ions, a well-characterized interaction in its binding to zinc-containing enzymes like carbonic anhydrase. vu.nl Furthermore, research has demonstrated that the polar sulfonamide functionality can form energetically favorable through-space NH–π interactions with electron-rich aromatic rings in proteins. vu.nlresearchgate.net This interaction can stabilize the ligand-target complex. researchgate.net The sulfonamide group is considered a "molecular chimera" because it can participate in hydrogen bonding as well as interact with unipolar environments within proteins. researchgate.net Detailed analyses of sulfonamide analogues have allowed for the precise determination of the binding contributions of each sulfonamide oxygen atom and the effects of nitrogen replacements, highlighting the nuanced role of this moiety in protein binding. acs.orgresearchgate.net
Influence of Aromatic Ring Substituents on Biological Response
Beyond the primary halogen atoms, other substituents on the aromatic ring can profoundly influence the biological response. Generally, any substituent that is electron-rich and attached to the sulfonyl group is associated with high activity, whereas electron-poor substituents tend to be weak. annualreviews.org In many homologous series of benzenesulfonamides, substitution at the para position yields far more active compounds than ortho or meta substitution. annualreviews.org
The nature of the substituent dictates its effect. For example, in a study of resveratrol (B1683913) derivatives, the biological activity of sulfonate analogues was primarily linked to the presence of electron-withdrawing groups. nih.gov In contrast, for sulfonamide derivatives in the same study, activity increased with the hydrophobicity of the substituent, irrespective of its electronic properties. nih.gov This highlights that the type of substituent and its physicochemical properties (electronic vs. hydrophobic) can have different roles in promoting a biological response. In some cases, the introduction of a bulky group can repress activity. annualreviews.org
| Compound Series | Substituent Type | Impact on Activity | Reference |
| General Benzenesulfonamides | Electron-rich groups on -SO₂- | Associated with high activity. | annualreviews.org |
| General Benzenesulfonamides | para-substitution vs. ortho/meta | para-substitution often yields more active compounds. | annualreviews.org |
| Resveratrol Sulfonates | Electron-withdrawing groups | Activity was related to the presence of these groups. | nih.gov |
| Resveratrol Sulfonamides | Hydrophobic groups | Activity increased with hydrophobicity. | nih.gov |
Stereochemical Considerations and Enantiomeric Effects in Sulfonamide Analogues
Stereochemistry is a critical factor in the biological activity of many chiral sulfonamide analogues. The three-dimensional arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers.
In a study of phenanthroindolizidine alkaloid analogues, the stereochemistry at the C-13a position was found to be crucial for antiproliferative activity. acs.org The racemate showed a more than two-fold decrease in activity, suggesting that the (S)-enantiomer might interfere with or suppress the activity of the more potent (R)-enantiomer. acs.org Similarly, in a series of phosphatidylinositol 3-kinase (PI3K) inhibitors, compounds showed selectivity based on stereochemistry; L-amino acyl derivatives preferentially inhibited PI3Kβ, while their D-congeners favored PI3Kδ. researchgate.net
The synthesis of stereochemically pure sulfonamides is an area of active research, underscoring the importance of chirality in drug design. organic-chemistry.org Methods have been developed for the stereoretentive synthesis of α-C-stereochemically pure secondary sulfonamides, which avoids the racemization that can occur with traditional synthetic methods. organic-chemistry.org Such approaches are vital as sp³-enriched compounds with asymmetric centers often exhibit superior pharmacological properties. organic-chemistry.org Furthermore, advanced catalytic methods, such as synergistic hydrogen bonding phase-transfer catalysis, have been developed for the enantioconvergent synthesis of chiral fluorinated molecules from racemic starting materials, allowing for the selective production of the desired enantiomer. nih.gov
| Compound Class | Stereochemical Feature | Biological Observation | Reference |
| Phenanthroindolizidine Analogues | (R)- vs. (S)-enantiomer at C-13a | (R)-enantiomer was more active; (S)-enantiomer may be an antagonist. | acs.org |
| PI3K Inhibitors | L- vs. D-amino acyl derivatives | L-amino acyl derivatives preferred PI3Kβ; D-congeners preferred PI3Kδ. | researchgate.net |
Target Identification and Mechanistic Investigations for 4 Chloro 2 Fluorobenzenesulfonamide Research
Research into Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase)
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known for its interaction with various enzymes. Research has focused extensively on the inhibition of carbonic anhydrases, while also exploring other enzyme targets like carboxylesterases and bacterial enzymes. The specific substitution pattern of 4-chloro-2-fluorobenzenesulfonamide influences its potency and selectivity.
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against several enzymes. For instance, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-chloro-2-fluorobenzenesulfonamide was synthesized as part of a series of compounds evaluated for their ability to inhibit the anthrax lethal factor, a critical virulence component of Bacillus anthracis. nih.gov Another derivative, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, was identified as a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. acs.org
Furthermore, benzene (B151609) sulfonamides have been identified as selective inhibitors of human intestinal carboxylesterase (hiCE), an enzyme involved in the metabolism of numerous ester-containing drugs. nih.gov The inhibitory activity of thiazide drugs and other clinical compounds bearing a chloro-benzenesulfonamide structure has also been evaluated against a panel of twelve human carbonic anhydrase (CA) isoforms. vu.lt These studies confirm that even drugs designed for non-CA targets can bind to and inhibit CA isoforms, highlighting the broad interaction profile of the sulfonamide group. vu.lt
Table 1: Examples of Enzyme Inhibition by this compound Derivatives
| Derivative Class/Compound | Target Enzyme | Research Focus |
|---|---|---|
| Benzo[d]thiazole thiophene (B33073) derivatives | Anthrax Lethal Factor | Development of novel inhibitors against anthrax toxin. nih.gov |
| 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides | Cyclooxygenase-2 (COX-2) | Creation of selective anti-inflammatory agents. acs.org |
| Benzene sulfonamides | Human Intestinal Carboxylesterase (hiCE) | Modulation of drug metabolism to alter drug half-life or toxicity. nih.gov |
Kinetic and Thermodynamic Binding Characterization
A quantitative understanding of how inhibitors bind to their target enzymes is crucial for rational drug design. Detailed kinetic and thermodynamic studies have been performed on benzenesulfonamide derivatives, including those with fluoro and chloro substitutions, to characterize their binding to human carbonic anhydrase (CA) isoforms. nih.gov
Thermodynamic profiling, often conducted using isothermal titration calorimetry (ITC) and fluorescent thermal shift assays (FTSA), provides data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govtandfonline.com For example, studies on substituted benzenesulfonamides binding to CA II revealed that different substitutions have distinct thermodynamic signatures. tandfonline.com While a 4-chloro substituent improved potency primarily through a favorable entropic component, a 2-fluoro substituent showed a significant improvement in the binding enthalpy, suggesting more favorable polar interactions with the protein. tandfonline.com
Kinetic parameters, such as the association rate (ka) and dissociation rate (kd), which determine the inhibitor's residence time on the target, have been measured using techniques like surface plasmon resonance (SPR) and stopped-flow assays. nih.gov NMR spectroscopy has also been employed to study the binding of 4-fluorobenzenesulfonamide (B1215347) to CA I and CA II, providing evidence that the inhibitor binds as an anion at the active site and that the dissociation process can be more complex than a simple free-bound equilibrium. nih.gov These detailed characterizations have helped in the discovery of compounds with picomolar affinities and hour-long residence times on their target CA isoforms. nih.gov
Table 2: Techniques Used for Kinetic and Thermodynamic Characterization of Sulfonamide-CA Binding
| Technique | Parameters Determined | Reference |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Enthalpy (ΔH), Dissociation Constant (Kd) | nih.govtandfonline.comresearchgate.net |
| Fluorescent Thermal Shift Assay (FTSA) | Dissociation Constant (Kd) | vu.ltnih.govresearchgate.net |
| Stopped-Flow Enzyme Activity Assay | Inhibition of enzymatic activity, Inhibition constants | vu.ltnih.gov |
| Surface Plasmon Resonance (SPR) | Association (ka) and Dissociation (kd) rates | nih.gov |
Specificity and Selectivity Studies
A major goal in drug development is to design compounds that bind selectively to their intended target, thereby minimizing off-target effects. The human carbonic anhydrase (CA) family has several isoforms, making inhibitor selectivity a key challenge and research focus. nih.govresearchgate.net Studies have shown that even minor structural changes to a sulfonamide inhibitor can significantly alter its affinity and selectivity for a particular CA isoform. vu.lt By correlating structural data with kinetic and thermodynamic parameters, researchers have successfully developed compounds with million-fold selectivities for specific anticancer target isoforms like CA IX and CA XII over other non-target isoforms. nih.gov
The introduction of a fluorine atom has been shown to be a key strategy for enhancing selectivity. In the development of cyclooxygenase inhibitors, adding a fluorine atom to the benzenesulfonamide ring of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides preserved COX-2 potency while dramatically increasing selectivity over the COX-1 isoform. acs.org This led to the identification of JTE-522, a highly selective COX-2 inhibitor. acs.org
Selectivity has also been demonstrated for other enzyme families. Benzene sulfonamides were identified as potent inhibitors of human intestinal carboxylesterase (hiCE), with Ki values in the nanomolar range. nih.gov These compounds were highly selective, showing no significant inhibition of human acetylcholinesterase (hAChE) or butyrylcholinesterase (hBChE), and only weak activity against the human liver carboxylesterase hCE1. nih.gov Similarly, in the development of anthrax lethal factor inhibitors, selectivity was evaluated against related enzymes like MMP-2 and MMP-9. nih.gov
Modulation of Protein Kinase Activity
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is linked to numerous diseases, including cancer. researchgate.net The this compound scaffold has been incorporated into molecules designed to modulate the activity of specific protein kinases.
One notable example is the discovery of N-(4-(1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-5-chloro-2-fluorobenzenesulfonamides as inhibitors of serum and glucocorticoid-regulated kinase 1 (SGK1). researchgate.net SGK1 is a serine/threonine kinase in the AGC kinase family that plays a role in cell survival, proliferation, and apoptosis. researchgate.netnih.gov Its overactivation is implicated in cancer progression and therapy resistance. researchgate.net
Another line of research identified a derivative, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), as a potent dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin). researchgate.net The PI3K/mTOR pathway is a highly activated signaling cascade in human hematological malignancies like acute myeloid leukemia (AML). researchgate.net Compound FD274 demonstrated excellent inhibitory activity against PI3Kα/β/γ/δ and mTOR, with IC50 values in the low nanomolar range, and showed significant anti-proliferation effects in AML cell lines. researchgate.net These findings underscore the potential of incorporating the this compound structure into frameworks that target key oncogenic kinases.
Exploration of Other Potential Biological Targets
Beyond well-defined enzyme and kinase inhibition, compounds containing the this compound structure have been investigated for activity against a variety of other biological targets.
Anthrax Lethal Factor: As mentioned previously, derivatives were synthesized and tested as small molecule inhibitors of the anthrax lethal factor, a key component of the anthrax toxin. nih.gov
Ion Transporters: Thiazide drugs, which are chloro-benzenesulfonamide derivatives, are used as diuretics to treat hypertension. While their exact mechanism is complex, their primary targets are believed to be ion transporters, though they also interact with carbonic anhydrases. vu.lt
Antibacterial Targets: The sulfonamide group is historically known for its antibacterial properties. smolecule.com Research into chloroquine (B1663885) analogues for antimicrobial potential led to the synthesis of compounds like 4-chloro-N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)benzenesulfonamide, which were investigated for their biological activity. nih.gov The halogen atoms (chlorine and fluorine) on such compounds are thought to enhance their pharmacological profiles. smolecule.com
Cyclooxygenase (COX) Enzymes: The development of 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide as a selective COX-2 inhibitor highlights another important therapeutic target area for this class of compounds. acs.org
Studies on the Interaction with Biological Macromolecules (e.g., Proteins, DNA)
Understanding the specific molecular interactions between an inhibitor and its target protein is essential for structure-based drug design. High-resolution structural and spectroscopic studies have provided detailed insights into how chloro- and fluoro-substituted benzenesulfonamides bind to protein active sites.
In the context of carbonic anhydrase (CA) inhibition, the orientation of the inhibitor within the active site is critical. It has been shown that the chlorine substituent in 2-chlorobenzenesulfonamide (B1218434) orients the inhibitor by fitting into a hydrophobic cavity within the CA active site formed by the amino acid residues Val121, Leu141, and Val143. vu.lt This interaction rotates the benzene ring into a favorable position for binding. vu.lt
The fluorine atom also plays a crucial role in forming specific, favorable interactions. X-ray crystallography of 2-fluorobenzenesulfonamide (B182581) co-crystallized with CA revealed that the 2-fluoro group forms a specific polar interaction with the backbone amide (NH) of the amino acid Thr200. tandfonline.com This interaction contributes to the more favorable binding enthalpy observed for this compound compared to other isomers. tandfonline.com More broadly, fluorine often serves as a hydrogen bond acceptor, which can strengthen the interaction between a ligand and a protein. mdpi.com NMR studies have further confirmed that sulfonamides bind to the zinc ion in the CA active site in their anionic (deprotonated) state. nih.gov No interactions with DNA have been reported in the reviewed literature for this specific compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chlorobenzenesulfonamide |
| 4-fluorobenzenesulfonamide |
| N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-chloro-2-fluorobenzenesulfonamide |
| 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522) |
| N-(4-(1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-5-chloro-2-fluorobenzenesulfonamides |
| N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) |
| 4-chloro-N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)benzenesulfonamide |
Preclinical Pharmacological Investigations of 4 Chloro 2 Fluorobenzenesulfonamide Analogues
In Vitro Biological Activity Evaluation (excluding clinical human trial data)
The in vitro assessment of 4-chloro-2-fluorobenzenesulfonamide analogues has spanned various biological assays to determine their potential as therapeutic agents. These studies are foundational in understanding the compounds' mechanisms of action and identifying promising candidates for further development.
Cell-Based Assays (e.g., enzyme activity in cell lines, without clinical outcomes)
The antitumor potential of benzenesulfonamide (B165840) derivatives has been a significant area of investigation. In a study involving a series of novel 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, their in vitro activities were evaluated against a panel of 59 human tumor cell lines by the National Cancer Institute (NCI). One prominent compound, S-(5-chloro-4-methyl-2-sulfamoylphenyl) 4-chlorobenzothiohydrazonate, demonstrated significant activity against several cancer cell lines. nih.gov Notably, it showed considerable growth inhibition (GI50) values in the sub-micromolar range for leukemia (SR), melanoma (SK-MEL-5), CNS cancer (SF-539), ovarian cancer (OVCAR-3, OVCAR-4), and breast cancer (MDA-MB-231/ACTT) cell lines. nih.gov Another derivative exhibited high selectivity against renal cancer (A498) cells, with a GI50 value of less than 0.01 µM. nih.gov
Similarly, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which can be considered structural analogues, were screened for their anticancer activity. One of the most active compounds in this series was particularly effective against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines, with GI50 values in the range of < 0.01–0.02 µM. semanticscholar.org
Interactive Table: In Vitro Anticancer Activity of Benzenesulfonamide Analogues
| Compound ID | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| S-(5-chloro-4-methyl-2-sulfamoylphenyl) 4-chlorobenzothiohydrazonate | Leukemia (SR) | 0.3-0.9 |
| S-(5-chloro-4-methyl-2-sulfamoylphenyl) 4-chlorobenzothiohydrazonate | Melanoma (SK-MEL-5) | 0.3-0.9 |
| S-(5-chloro-4-methyl-2-sulfamoylphenyl) 4-chlorobenzothiohydrazonate | CNS Cancer (SF-539) | 0.3-0.9 |
| S-(5-chloro-4-methyl-2-sulfamoylphenyl) 4-chlorobenzothiohydrazonate | Ovarian Cancer (OVCAR-3, OVCAR-4) | 0.3-0.9 |
| S-(5-chloro-4-methyl-2-sulfamoylphenyl) 4-chlorobenzothiohydrazonate | Breast Cancer (MDA-MB-231/ACTT) | 0.3-0.9 |
| Unspecified Derivative | Renal Cancer (A498) | < 0.01 |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivative | Leukemia (MOLT-4, SR) | < 0.01–0.02 |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivative | Colon Cancer (SW-620) | < 0.01–0.02 |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivative | CNS Cancer (SF-539) | < 0.01–0.02 |
Antimicrobial Research (without clinical efficacy)
The search for new antimicrobial agents has led to the synthesis and evaluation of various sulfonamide derivatives. A study on N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives revealed their activity against standard strains of Gram-positive bacteria. sciforum.net The tested compounds showed minimum inhibitory concentrations (MIC) ranging from 0.2 to 16 µg/mL against Staphylococcus species and from 1 to 128 µg/mL against Enterococcus species. sciforum.net No activity was observed against Gram-negative bacteria. sciforum.net
In another study, a series of (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides were synthesized and evaluated for their antibacterial and antifungal activities. worldnewsnaturalsciences.com Several of these Schiff base analogues demonstrated potent activity against Gram-positive bacteria and significant activity against Gram-negative bacterial strains when compared to the reference drug ciprofloxacin. worldnewsnaturalsciences.com Specifically, compounds with 4-chloro and 4-bromo substitutions on the phenyl ring showed potent activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. worldnewsnaturalsciences.com The antifungal screening of these compounds against Tricodermaviridi, Aspergillus niger, Muccor species, and Candida albicans also showed that derivatives with electron-withdrawing groups, such as halogens, on the phenyl ring had better antifungal activities. worldnewsnaturalsciences.com
Interactive Table: Antimicrobial Activity of Benzenesulfonamide Analogues
| Compound Type | Microbial Strain | Measurement | Value |
|---|---|---|---|
| N-acylated 4-chloro-2-mercaptobenzenesulfonamide | Staphylococcus spp. | MIC | 0.2 - 16 µg/mL |
| N-acylated 4-chloro-2-mercaptobenzenesulfonamide | Enterococcus spp. | MIC | 1 - 128 µg/mL |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | Escherichia coli | Zone of Inhibition (mm) | 26 |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | Pseudomonas aeruginosa | Zone of Inhibition (mm) | 18 |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | Staphylococcus aureus | Zone of Inhibition (mm) | 27 |
| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | Escherichia coli | Zone of Inhibition (mm) | 24 |
| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | Pseudomonas aeruginosa | Zone of Inhibition (mm) | 20 |
| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | Staphylococcus aureus | Zone of Inhibition (mm) | 26 |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | Tricoderma viridi | Zone of Inhibition (mm) | 26 |
Enzyme Assays (e.g., inhibition constants)
Sulfonamides are well-known inhibitors of various enzymes, particularly carbonic anhydrases (CAs). While specific data for this compound analogues is limited, studies on related sulfonamides provide insight into their potential as enzyme inhibitors. For instance, a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net These compounds demonstrated low nanomolar inhibition, with Ki values in the range of 20.58–53.11 nM against AChE and 6.02–29.32 nM against hCA II. researchgate.net
The relationship between the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) is crucial in enzyme kinetics. The IC50 value is dependent on experimental conditions, whereas the Ki is an intrinsic measure of inhibitor potency. nih.gov Web-based tools are available to estimate Ki values from experimentally determined IC50 values, which is essential for comparing the potency of different inhibitors. nih.govnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment (without clinical human trial data)
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties and drug-likeness of new chemical entities, helping to identify candidates with a higher probability of success in later developmental stages.
The drug-likeness of a compound is often assessed using rules such as Lipinski's rule of five, which considers properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. eurekaselect.com For a molecule to be considered drug-like, it should generally have a molecular weight of less than 500 Daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. eurekaselect.com
In a computational study of methyl 4-bromo-2-fluorobenzoate, a related compound, various ADME properties were predicted. The analysis showed good human intestinal absorption (HIA) and calculated Caco-2 cell permeability. dergipark.org.tr The Lipinski's rule of five was also evaluated, with the compound showing no violations, suggesting good potential for oral bioavailability. dergipark.org.tr
Another important parameter is the topological polar surface area (TPSA), which is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.
Interactive Table: Predicted ADME and Drug-Likeness Properties of a Representative Fluoro-Substituted Benzoate
| Property | Predicted Value |
|---|---|
| Human Intestinal Absorption (HIA) | 96.91% |
| Caco-2 Cell Permeability (nm/s) | 21.803 |
| MDCK Cell Permeability (nm/s) | 0.5697 |
| Pure Water Solubility (mg/L) | 2370.34 |
Future Directions and Research Perspectives
Design and Synthesis of Novel Scaffolds Incorporating the 4-Chloro-2-fluorobenzenesulfonamide Moiety
The exploration of novel molecular architectures that incorporate the this compound unit is a promising avenue for the discovery of new drugs. A key strategy involves the synthesis of derivatives where this moiety is appended to diverse heterocyclic and carbocyclic systems. For instance, research has shown the successful synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, which include the this compound group, as potential agents for metabolic syndrome. sci-hub.se These compounds have demonstrated the ability to enhance adipogenesis in 3T3-1 adipocytes, indicating a potential mechanism for improving insulin (B600854) sensitivity. sci-hub.se
Future work in this area could focus on:
Combinatorial Chemistry Approaches: The generation of large libraries of compounds based on the this compound scaffold to be screened against a wide array of biological targets.
Bioisosteric Replacement: The substitution of existing functional groups within molecules containing the this compound moiety with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.
Fragment-Based Drug Discovery (FBDD): Utilizing the this compound fragment as a starting point to build more complex and potent inhibitors for specific biological targets.
An example of the diversification of this scaffold is seen in the development of chemokine receptor modulators. Novel sulfur derivatives incorporating the this compound core have been synthesized and are under investigation for their potential to treat a variety of disorders associated with chemokine receptor modulation. google.com
Advanced Computational Approaches for Structure-Based Drug Design
The integration of computational methods is set to revolutionize the design of drugs based on the this compound scaffold. While specific computational studies on this exact molecule are not extensively documented, the principles of structure-based drug design are highly applicable. Techniques such as molecular docking and molecular dynamics simulations can provide deep insights into the binding interactions between ligands and their target proteins at an atomic level.
Future computational research should focus on:
Virtual Screening: Employing computational models of target proteins to screen large virtual libraries of compounds containing the this compound moiety to identify potential hits with high binding affinities.
Binding Site Analysis: Using computational tools to analyze the binding pockets of target enzymes or receptors to guide the rational design of more specific and potent inhibitors. For example, understanding the interactions within the active site of anthrax lethal factor has guided the synthesis of more potent inhibitors.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives to prioritize candidates with favorable drug-like properties for synthesis and further testing. This can help in the early identification of compounds that are likely to fail in later stages of drug development. researchgate.net
Development of New Methodologies for Sulfonamide Chemistry
Advances in synthetic organic chemistry will continue to provide more efficient and versatile methods for the synthesis of this compound and its derivatives. While the classical approach of reacting a sulfonyl chloride with an amine is widely used, modern synthetic methodologies offer significant advantages in terms of yield, purity, and functional group tolerance. ijarsct.co.in
Future research in this area will likely focus on:
Transition-Metal-Free Synthesis: The development of synthetic routes that avoid the use of heavy metals, which can be toxic and difficult to remove from the final product. ijarsct.co.in
C-H Activation/Functionalization: The direct functionalization of C-H bonds to introduce the sulfonamide group or to modify the scaffold, which can significantly shorten synthetic sequences and improve atom economy.
Flow Chemistry: The use of continuous flow reactors for the synthesis of sulfonamides, which can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net
Green Chemistry Approaches: The development of more environmentally friendly synthetic methods that use less hazardous reagents and solvents and generate less waste. bohrium.com
Recent reviews have highlighted a variety of modern techniques for sulfonamide synthesis, including the use of solid-phase synthesis and transition-metal-catalyzed reactions. researchgate.net These advanced methods will be instrumental in creating a new generation of drugs based on the this compound scaffold.
Exploration of Polypharmacology and Multi-Target Directed Ligands
The concept of "one drug, multiple targets," known as polypharmacology, is gaining traction as a strategy to address complex multifactorial diseases. nih.gov The sulfonamide scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of biological targets. sci-hub.sebohrium.comnih.gov The this compound moiety can serve as a core structure for the development of agents that modulate multiple pathways involved in a disease state.
Future research in this domain will involve:
Rational Design of MTDLs: The deliberate design of single molecules that can simultaneously interact with two or more distinct biological targets relevant to a particular disease. For example, designing a compound that inhibits both a key enzyme and a receptor involved in a cancer signaling pathway.
Systems Biology Approaches: Utilizing systems-level understanding of disease networks to identify optimal combinations of targets for MTDL intervention.
Repurposing Existing Drugs: Investigating known drugs containing the this compound moiety for new therapeutic applications by identifying previously unknown off-target effects that could be beneficial. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-fluorobenzenesulfonamide, and how do reaction conditions influence yield?
A common method involves sulfonation of 4-chloro-2-fluorobenzene derivatives followed by amidation. For example, chlorosulfonation of 4-chloro-2-fluorobenzaldehyde (precursor availability: ) using chlorosulfonic acid generates the sulfonyl chloride intermediate. Subsequent reaction with ammonia or amines yields the sulfonamide. Reaction conditions (temperature, solvent, stoichiometry) critically affect purity and yield. For instance, thionyl chloride (SOCl₂) with catalytic DMF is effective for activating sulfonic acids (see sulfonyl chloride synthesis in ).
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–8.0 ppm) and sulfonamide NH₂ (δ 5.0–6.0 ppm, broad). Fluorine-19 NMR can resolve positional isomers .
- Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl/F bonds .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 229.5 (calculated for C₆H₅ClFNO₂S) .
Q. How can researchers address solubility challenges during purification?
Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. HPLC with a C18 column and acetonitrile/water mobile phase resolves polar impurities (method adapted from sulfonamide derivatives in ).
Advanced Research Questions
Q. How do computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s 1988 exchange-correlation functional ) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Substituent effects (Cl, F) alter electron density at the sulfonamide group, influencing hydrogen-bonding potential and biological activity .
Q. What structure-activity relationships (SAR) govern the biological activity of fluorinated sulfonamides?
Modifications to the benzene ring (e.g., Cl/F position) and sulfonamide group impact antimicrobial or enzyme inhibition. For example, 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide () shows enhanced activity due to alkyne-induced lipophilicity. Comparative assays (e.g., MIC for antimicrobial studies) and docking simulations (e.g., carbonic anhydrase IX targeting) validate SAR hypotheses .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution?
The electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic attack. Fluorine’s para-directing effect and chlorine’s steric hindrance influence regioselectivity. Kinetic studies (e.g., SNAr reactions with amines) under varying pH and solvents (DMF vs. THF) reveal rate constants and transition states .
Q. How should researchers resolve contradictory data in spectral or biological assays?
Contradictions may arise from impurities (e.g., regioisomers in ) or assay variability. Mitigation strategies:
- Multi-technique validation : Cross-check NMR, HPLC, and elemental analysis .
- Dose-response curves : Ensure biological activity is concentration-dependent and reproducible across cell lines (e.g., compare cytotoxicity in MCF-7 vs. HEK293 cells) .
Methodological Considerations
Q. Designing experiments to study sulfonamide derivatives in drug discovery
- Step 1 : Synthesize analogs with varied substituents (e.g., 4-chloro-3-fluorobenzenesulfonamide from ).
- Step 2 : Screen against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .
- Step 3 : Perform molecular dynamics simulations to optimize binding poses .
3.2 Validating synthetic intermediates in multi-step pathways
Use TLC and GC-MS to monitor intermediates. For example, detect 4-chloro-2-fluorobenzenesulfonyl chloride (precursor) via IR (S=O stretches) before amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
